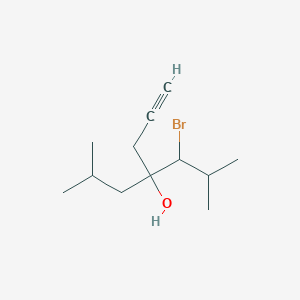![molecular formula C16H10O5 B8043852 9,11-Dihydroxychromeno[3,4-b]chromen-12(6H)-one](/img/structure/B8043852.png)
9,11-Dihydroxychromeno[3,4-b]chromen-12(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Laboratory Synthesis: : One common method involves cyclization reactions starting from salicylaldehyde and resorcinol, under acidic conditions, to form the chromeno[3,4-b]chromene skeleton. The subsequent hydroxylation at the 9 and 11 positions is usually achieved through carefully controlled oxidation reactions.
Industrial Production: : Scaling up requires optimized reaction parameters, with focus on yield and purity. Catalytic processes are often used to ensure consistent results, employing metal catalysts like palladium or platinum under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation, leading to the formation of quinone derivatives.
Reduction: : Reduction reactions typically convert it to dihydro derivatives with altered biological properties.
Substitution: : Electrophilic and nucleophilic substitutions occur, especially on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: : Halogens, nitrates, and other electrophiles under appropriate conditions.
Major Products
Oxidation Products: : Quinones and hydroxylated quinones.
Reduction Products: : Dihydro derivatives.
Substitution Products: : Halochromenes, nitrochromenes, etc.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: : Used as an intermediate in the synthesis of polycyclic compounds.
Biology
Antioxidant Properties: : Demonstrates significant free radical scavenging activity.
Anticancer Potential: : Inhibits the growth of certain cancer cell lines.
Medicine
Drug Development: : Potential lead compound in designing drugs targeting oxidative stress-related diseases.
Industry
Polymer Industry: : Functions as a cross-linking agent in high-performance polymer production.
Mécanisme D'action
Molecular Targets: : Interacts with cellular proteins involved in oxidative stress pathways.
Pathways Involved: : Modulation of the NRF2 pathway, enhancing the expression of antioxidant enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: : Similar antioxidant properties but differs structurally.
Coumarin: : Shares the chromene core but lacks specific hydroxylation.
Flavone: : Analogous biological activities with differences in the aromatic substitutions.
Uniqueness
9,11-Dihydroxychromeno[3,4-b]chromen-12(6H)-one stands out due to its dual hydroxylation, significantly enhancing its reactivity and biological effectiveness compared to its analogs.
So there you have it—a deep dive into the wonders of this compound! Fascinating stuff, huh?
Propriétés
IUPAC Name |
9,11-dihydroxy-6H-chromeno[3,4-b]chromen-12-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O5/c17-8-5-10(18)15-12(6-8)21-13-7-20-11-4-2-1-3-9(11)14(13)16(15)19/h1-6,17-18H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPXZAQAXIDZDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)C(=O)C4=C(C=C(C=C4O2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(dimethylcarbamothioyl)-4,6-dimethylphenyl] N-methylcarbamate](/img/structure/B8043779.png)
![N-[2-(benzenesulfonyl)ethyl]-N-ethylaniline](/img/structure/B8043791.png)

![5-amino-2-[(E)-2-(4-aminophenyl)ethenyl]benzenesulfonic acid](/img/structure/B8043798.png)






![1-[(4-chlorophenyl)methylsulfanyl]-N,N-dimethylmethanesulfonamide](/img/structure/B8043850.png)
![Ethyl 2-oxo-2-[(3-oxo-1,4-benzoxazin-4-yl)amino]acetate](/img/structure/B8043866.png)


